5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(4aH)-thione
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Overview
Description
5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(4aH)-thione is a heterocyclic compound that has garnered interest due to its potential therapeutic applications. This compound is characterized by a fused ring system that includes a benzene ring, a thiophene ring, and a pyrimidine ring, making it a unique structure in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(4aH)-thione typically involves multi-step reactions starting from readily available precursors. One common method involves the Gewald reaction, which synthesizes the thiophene ring followed by cyclization to form the pyrimidine ring . The reaction conditions often include the use of solvents like dichloroethane and catalysts such as pyridine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. Optimization of reaction conditions, such as temperature and pressure, is crucial for efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(4aH)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce functional groups like alkyl or aryl groups .
Scientific Research Applications
5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(4aH)-thione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein binding.
Industry: It is explored for its potential use in developing new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(4aH)-thione involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the retinoic-acid-receptor-related orphan nuclear hormone receptor gamma t (RORγt), which is a critical transcriptional factor in Th17 cells. By inhibiting RORγt, this compound can modulate the immune response and reduce inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[2,3-d]pyrimidine derivatives, such as:
- 1,3-Bis(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione
- Various 4-substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines
Uniqueness
What sets 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(4aH)-thione apart is its specific inhibitory action on RORγt, making it a promising candidate for treating autoimmune diseases with minimal side effects on thymocyte development .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidine-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S2/c13-9-8-6-3-1-2-4-7(6)14-10(8)12-5-11-9/h5,8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLFMPJZBLQOBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3C(=NC=NC3=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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